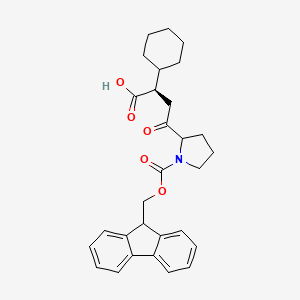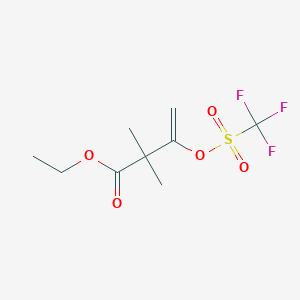
Ethyl 2,2-dimethyl-3-(trifluoromethylsulfonyloxy)but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE is an organic compound characterized by the presence of a trifluoromethanesulfonyl group. This compound is notable for its unique structure, which includes a trifluoromethanesulfonyl group attached to a but-3-enoate backbone. The trifluoromethanesulfonyl group, often referred to as the triflyl group, is known for its strong electron-withdrawing properties .
Preparation Methods
The synthesis of ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE typically involves the reaction of ethyl 2,2-dimethyl-3-hydroxybut-3-enoate with trifluoromethanesulfonic anhydride. This reaction is carried out under anhydrous conditions and in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction proceeds via the formation of an intermediate trifluoromethanesulfonate ester, which is then isolated and purified .
Chemical Reactions Analysis
ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted by nucleophiles such as amines or alcohols under mild conditions.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can yield carboxylic acids or other oxidized derivatives depending on the reagents and conditions used.
Scientific Research Applications
ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE involves its interaction with nucleophiles due to the strong electron-withdrawing effect of the trifluoromethanesulfonyl group. This interaction facilitates various chemical transformations, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .
Comparison with Similar Compounds
ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE can be compared with similar compounds such as:
Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate: This compound shares a similar trifluoromethanesulfonyl group but differs in the backbone structure, leading to different reactivity and applications.
Ethyl acetoacetate: While not containing a trifluoromethanesulfonyl group, this compound is structurally similar and undergoes similar types of reactions, such as enolate formation and subsequent alkylation.
ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE stands out due to the presence of the trifluoromethanesulfonyl group, which imparts unique reactivity and properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H13F3O5S |
|---|---|
Molecular Weight |
290.26 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-3-(trifluoromethylsulfonyloxy)but-3-enoate |
InChI |
InChI=1S/C9H13F3O5S/c1-5-16-7(13)8(3,4)6(2)17-18(14,15)9(10,11)12/h2,5H2,1,3-4H3 |
InChI Key |
ZIIJGMOXILVEKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=C)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)
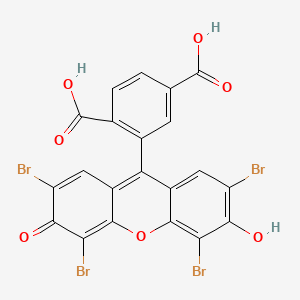
![Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14028214.png)

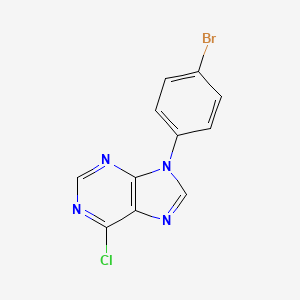
![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B14028225.png)
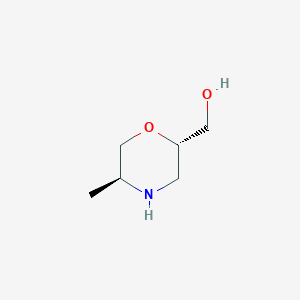
![2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14028235.png)
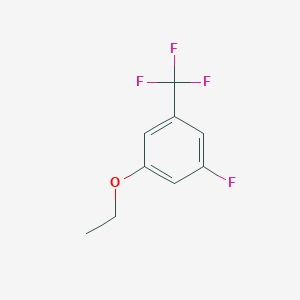

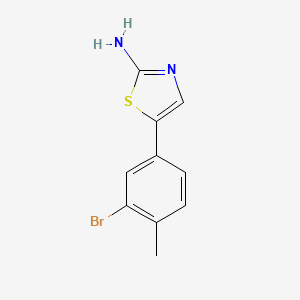
![tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate formate](/img/structure/B14028262.png)

